3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Overview
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound can undergo, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . While not directly involving “3-Bromo-4-(oxetan-3-yloxy)-benzonitrile”, it’s a related field of study as boronic esters are valuable building blocks in organic synthesis .
- Methods and Procedures : The study reports a radical approach to catalytic protodeboronation . Specific experimental procedures and technical details would be available in the full research paper .
- Results and Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid
- Scientific Field : Organic Synthesis .
- Application Summary : This research involves the reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C .
- Methods and Procedures : The reactions gave the carboxylic acid products in 99% and 95% yields, respectively . The two compounds were fully characterized .
- Results and Outcomes : The study resulted in the synthesis of carboxylic acid products from isothiazole compounds .
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, reactions, or applications for the compound.
I hope this general information is helpful! If you have more specific questions about a different compound or a specific type of analysis, feel free to ask!
properties
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWWTQIMLACARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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